molecular formula C11H8N2O B028388 9H-Pyrido[2,3-b]indole 1-Oxide CAS No. 26148-55-0

9H-Pyrido[2,3-b]indole 1-Oxide

Cat. No.: B028388
CAS No.: 26148-55-0
M. Wt: 184.19 g/mol
InChI Key: WYABHFSECJYIJN-UHFFFAOYSA-N
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Description

9H-Pyrido[2,3-b]indole 1-Oxide (: 26148-55-0), with a molecular weight of 184.19 g/mol, is a significant N-oxide derivative of the α-carboline alkaloid family. This tricyclic fused heterocyclic compound features a pyridine ring fused to an indole system, distinguished by the presence of an N-oxide functional group on the pyridine nitrogen. This modification profoundly enhances its chemical reactivity and potential for diverse biological interactions, making it a valuable scaffold in medicinal chemistry and biochemical research. Key Research Applications and Value: Metabolite and Mutagenicity Studies: This compound is an important subject of study as a potential metabolite of heterocyclic aromatic amines (HAAs) like 2-amino-9H-pyrido[2,3-b]indole (AαC). Research into such compounds is crucial for understanding metabolic activation pathways and the mechanisms behind the mutagenicity of HAAs found in pyrolyzed food and environmental samples . Versatile Scaffold for Fluorescence Probes: Recent scientific advancements highlight the 9H-pyrido[2,3-b]indole core as a promising foundation for developing novel fluorescence probes. Derivatives exhibit notable photophysical properties, including positive solvatochromism (change in color with solvent polarity) with Stokes shifts of up to 270 nm, and a planarized intramolecular charge-transfer (PLICT) state. These properties enable their application as sensitive probes for detecting local pH changes in microenvironments and for studying interactions with biomolecules like calf thymus DNA (ctDNA) via groove binding mode . Medicinal Chemistry and Drug Discovery: The broader α-carboline framework is investigated for a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-Alzheimer's properties. The introduction of the N-oxide group is a key strategic modification in drug discovery, often influencing a compound's bioavailability, metabolic profile, and mechanism of action, such as engaging in redox reactions or influencing cellular oxidative stress pathways . Synthetic Accessibility: This compound can be efficiently synthesized via direct oxidation of the parent 9H-pyrido[2,3-b]indole (α-carboline) using common reagents like 3-chloroperoxybenzoic acid (m-CPBA), facilitating its availability for research programs . Disclaimer: This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

1-hydroxypyrido[2,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-13-7-3-5-9-8-4-1-2-6-10(8)12-11(9)13/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYABHFSECJYIJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CN(C3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 9h Pyrido 2,3 B Indole 1 Oxide

Established Synthetic Routes to 9H-Pyrido[2,3-b]indole N-Oxides

The formation of the 9H-pyrido[2,3-b]indole 1-oxide structure can be achieved through various synthetic strategies, including direct oxidation of the parent heterocycle, cyclization reactions that incorporate the N-oxide moiety, and the synthesis of a precursor followed by oxidation.

Direct N-Oxidation Strategies

A common and direct method for the synthesis of this compound involves the oxidation of the corresponding 9H-pyrido[2,3-b]indole (α-carboline). This transformation is typically accomplished using oxidizing agents. One prevalent reagent for this purpose is 3-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent system, such as a mixture of chloroform (B151607) and ethanol. This method provides a straightforward pathway to the desired N-oxide, leveraging the nucleophilicity of the pyridine (B92270) nitrogen.

The metabolic activation of related compounds, such as 2-amino-9H-pyrido[2,3-b]indole (AαC), also involves N-oxidation, highlighting the biological relevance of this transformation. nih.govsmolecule.com In biological systems, cytochrome P450 enzymes catalyze the N-oxidation of the exocyclic amine group to form metabolites like 2-hydroxyamino-9H-pyrido[2,3-b]indole. nih.govsmolecule.com

Cyclization and Rearrangement Pathways Involving N-Oxide Formation

Alternative synthetic approaches build the heterocyclic core while simultaneously or subsequently forming the N-oxide. Palladium-catalyzed amidation and cyclization reactions are powerful tools for constructing the pyrido[2,3-b]indole framework. rsc.orgrsc.org These methods can be adapted to produce precursors amenable to N-oxidation.

One-pot multicomponent reactions offer an efficient route to substituted pyrido[2,3-b]indoles. For instance, the reaction of chalcone (B49325) with oxindole (B195798) and ammonium (B1175870) salts can yield the core structure. smolecule.com Another approach involves the reaction of isatin, an α-amino acid, and a dipolarophile, which initially forms a spirooxindole intermediate. This intermediate can then undergo a POCl3-mediated intramolecular dehydrative transformation to afford the pyrido[2,3-b]indole ring system. acs.org These cyclization products can then be subjected to N-oxidation as described previously.

Furthermore, the synthesis of carboline N-oxides has been reported from o-ethynylindolecarbaldehydes, demonstrating a cyclization strategy that directly leads to the N-oxide functionality. scispace.com This method provides a general route to β- and γ-carboline N-oxides and can be conceptually extended to the α-carboline series.

Pyrido[2,3-b]indole Precursor Synthesis and Subsequent Oxidation

The synthesis of the 9H-pyrido[2,3-b]indole precursor is a critical step for subsequent N-oxidation. Various methods exist for constructing this heterocyclic system. Palladium-catalyzed cross-coupling reactions are frequently employed to build the core structure. rsc.orgrsc.org For example, Pd-catalyzed amidation and cyclization of appropriately substituted indoles and pyridine derivatives can yield the desired pyrido[2,3-b]indole. rsc.orgrsc.org The choice of solvent and catalyst system is crucial for controlling regioselectivity and maximizing yield.

Once the 9H-pyrido[2,3-b]indole precursor is obtained, direct N-oxidation, as detailed in section 2.1.1, can be applied to furnish the target this compound.

Derivatization Strategies and Functional Group Transformations on the Pyrido[2,3-b]indole 1-Oxide Scaffold

The presence of the N-oxide moiety in the this compound structure opens up avenues for further chemical modifications, both on the heterocyclic core and at the N-oxide group itself.

Substitution Reactions on the Pyrido[2,3-b]indole Core

The pyrido[2,3-b]indole N-oxide core is susceptible to substitution reactions. Electrophilic substitution reactions, such as halogenation or nitration, can introduce various functional groups onto the indole (B1671886) or pyridine rings. The position of substitution is influenced by the electronic properties of the N-oxide group, which can direct incoming electrophiles.

For related aminopyrido[2,3-b]indole derivatives, N-oxidation of the exocyclic amino group leads to the formation of electrophilic metabolites that can react with nucleophiles. nih.gov This reactivity highlights the potential for nucleophilic substitution reactions on activated derivatives of the pyrido[2,3-b]indole N-oxide scaffold.

Chemical Modifications at the N-Oxide Moiety

The N-oxide group itself is a site for various chemical transformations. A key reaction is its reduction back to the parent pyridine. This can be achieved using common reducing agents, providing a method to remove the N-oxide functionality when desired.

The N-oxide can also participate in rearrangement reactions. For instance, β-carboline N-oxides have been shown to rearrange to β-carbolinones under certain conditions, such as treatment with acetic anhydride (B1165640) followed by hydrolysis. researchgate.net This suggests that this compound could potentially undergo similar rearrangements to yield novel heterocyclic structures. The N-oxide moiety also influences cellular redox pathways through its participation in redox reactions.

Mechanistic Investigations of this compound Reactivity

The reactivity of this compound is a subject of interest due to its role as a metabolite of the parent α-carboline and its potential involvement in various biological processes. The N-oxide functional group is a key determinant of its chemical transformations, serving as a focal point for both oxidative and reductive processes and modulating the reactivity of the entire heterocyclic system.

Oxidative and Reductive Pathways of the N-Oxide

The N-oxide moiety in this compound can undergo both the loss and transfer of its oxygen atom, defining its oxidative and reductive pathways. These reactions are crucial in both synthetic chemistry and metabolic transformations.

Oxidative Pathways: The N-oxide can be subject to further oxidation, leading to the formation of more highly oxidized derivatives. In biological systems, this is often mediated by enzymes such as cytochrome P450. For the isomeric β-carboline N-oxide (9H-Pyrido[3,4-b]indole, 2-oxide), metabolic studies have shown that it can be further oxidized to a d-oxide metabolite. Additionally, hydroxylation at various positions on the carboline ring is a common oxidative pathway observed for related carboline N-oxides, primarily catalyzed by CYP1A2 and CYP1A1 isoforms. While specific studies on this compound are limited, it is plausible that it follows similar metabolic routes, leading to hydroxylated derivatives. The bioactivation of the related 2-amino-9H-pyrido[2,3-b]indole proceeds via N-oxidation to form genotoxic metabolites, underscoring the significance of oxidation in the reactivity of this class of compounds. nih.govsmolecule.com

Reductive Pathways: The most common reductive pathway for aromatic N-oxides is deoxygenation to the parent heterocycle. This can be achieved using various reducing agents in synthetic chemistry. For instance, the reduction of the related 2-hydroxyamino-9H-pyrido[2,3-b]indole, which can be considered a derivative of the N-oxide, is accomplished using palladium on carbon (Pd/C) with hydrazine. nih.gov It is also noted that during some thermal reactions, N-oxides of carbolines can undergo partial reduction. acs.org Photochemical conditions can also facilitate the deoxygenation of heteroaromatic N-oxides, often proceeding from the excited singlet state. wur.nl

A summary of potential redox reactions is presented below:

Table 1: Potential Redox Reactions of this compound and Related Compounds
Reaction Type Reactant Reagents/Conditions Product(s) Reference(s)
Oxidation 9H-Pyrido[2,3-b]indole 3-Chloroperoxybenzoic acid (m-CPBA) This compound
Oxidation 9H-Pyrido[3,4-b]indole, 2-oxide (isomer) Cytochrome P450 (CYP2E1) 9H-Pyrido[3,4-b]indole, 2,3-dioxide
Hydroxylation 9H-Pyrido[3,4-b]indole, 2-oxide (isomer) Cytochrome P450 (CYP1A2, CYP1A1) Hydroxylated derivatives
Reduction 2-Nitro-α-carboline derivative Pd/C, Hydrazine 2-Hydroxyamino-α-carboline derivative nih.gov
Reduction β-Carboline N-oxide (isomer) Heat (e.g., in n-butanol) β-Carboline acs.org

Nucleophilic and Electrophilic Reactivity Profiles of the N-Oxide System

The electronic character of this compound is distinctly polarized. The indole portion remains electron-rich, making it susceptible to electrophilic attack, while the pyridine N-oxide ring is electron-deficient, predisposing it to nucleophilic reactions. smolecule.com

Electrophilic Reactivity: The indole ring system generally undergoes electrophilic substitution, with the C-6 position being a potential site for reactions such as acylation, bromination, and formylation on the unprotected α-carboline scaffold. researchgate.net The introduction of the N-oxide group on the pyridine ring is expected to influence the regioselectivity of these substitutions. The parent α-carboline is known to undergo electrophilic aromatic substitution due to the electron-rich nature of the indole moiety. smolecule.com

Nucleophilic Reactivity: The N-oxide functionality significantly enhances the electrophilicity of the pyridine ring, particularly at the C-2 and C-4 positions, making them susceptible to nucleophilic attack. While direct studies on this compound are scarce, the reactivity of the isomeric β-carboline N-oxides provides valuable insights. For example, the reaction of 3-substituted β-carboline N-oxides with acetic anhydride is proposed to proceed via nucleophilic attack of an acetate (B1210297) anion on the C-1 position, leading to a rearrangement and the formation of β-carbolin-1-one derivatives. researchgate.net This suggests that the carbon atom adjacent to the N-oxide in the α-carboline isomer could exhibit similar reactivity towards nucleophiles. Such reactions can lead to substitution or rearrangement products.

Furthermore, the N-oxide can act as a leaving group in certain reactions. For instance, in the synthesis of α-carbolines via [2+2+2] cycloaddition, a proposed mechanism involves the reaction of an ynamide with an alkyne-cyanamide, where a subsequent aromatization step would implicitly involve the transformation of an N-oxide-like intermediate. rsc.org The molecule can also participate in cycloaddition reactions, a common feature for heteroaromatic N-oxides which can behave as 1,3-dipoles. acs.org

A summary of the potential sites of reactivity is shown in the table below:

Table 2: Predicted Reactivity Profiles of this compound
Reaction Type Position(s) Rationale/Supporting Evidence Reference(s)
Electrophilic Attack C-6, C-3, C-4 Electron-rich indole ring. Reactivity demonstrated in the parent α-carboline for C-6. smolecule.comresearchgate.net
Nucleophilic Attack C-2, C-4 Electron-deficient pyridine ring activated by the N-oxide group. Inferred from reactivity of isomeric β-carboline N-oxides. researchgate.net
Cycloaddition Pyridine N-oxide ring N-oxides can act as 1,3-dipoles. Observed in isomeric β-carboline N-oxides. acs.org

Advanced Spectroscopic and Computational Characterization in Research

Application of High-Resolution Spectroscopic Techniques for Structural Elucidation of 9H-Pyrido[2,3-b]indole 1-Oxide Derivatives (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)

A combination of high-resolution spectroscopic techniques is indispensable for the unambiguous structural determination of this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy plays a pivotal role in defining the connectivity and chemical environment of atoms within the molecule. For instance, in derivatives of 9H-pyrido[3,4-b]indol-1(2H)-one, 1H-NMR spectra in DMSO-d6 typically show distinct signals for the indole (B1671886) and pyridinone protons. mdpi.com The indole NH proton often appears as a singlet around δ 11.91 ppm, while the -NHCO- proton resonates as a singlet at approximately δ 11.35 ppm. mdpi.com Aromatic protons exhibit characteristic splitting patterns and chemical shifts in the range of δ 6.96-8.03 ppm, which are influenced by the nature and position of substituents. mdpi.com Similarly, 13C-NMR provides detailed information about the carbon framework, with chemical shifts being sensitive to the electronic effects of various functional groups. mdpi.com

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of these compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident assignment of molecular formulas. scispace.com For example, the [M+H]+ peak for this compound is observed at m/z 185.10. researchgate.net Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable insights into the structural components of the molecule. nih.gov For instance, the MS/MS product ion spectrum of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole reveals characteristic fragment ions that help in piecing together its structure. nih.gov

Infrared (IR) Spectroscopy is utilized to identify the presence of specific functional groups. The IR spectrum of 9H-pyrido[3,4-b]indol-1(2H)-one, for example, displays characteristic absorption bands for N-H stretching (around 3261 cm-1), C=O stretching of the lactam group (around 1645 cm-1), and various aromatic C-H and C=C stretching vibrations. mdpi.com The position of the N-oxide stretching vibration is also a key diagnostic feature for this compound derivatives.

Table 1: Spectroscopic Data for Selected 9H-Pyrido[2,3-b]indole Derivatives

CompoundTechniqueKey ObservationsReference
9H-Pyrido[3,4-b]indol-1(2H)-one1H-NMR (DMSO-d6)δ 11.91 (s, 1H, indole NH), 11.35 (s, 1H, -NHCO-), 8.03 (d, 1H), 7.50 (d, 1H), 7.39 (t, 1H), 7.17 (t, 1H), 7.07 (t, 1H), 6.96 (d, 1H) mdpi.com
9H-Pyrido[3,4-b]indol-1(2H)-one13C-NMR (DMSO-d6)δ 155.8, 139.1, 128.2, 126.3, 124.6, 124.4, 122.1, 121.4, 119.6, 112.6, 99.8 mdpi.com
9H-Pyrido[3,4-b]indol-1(2H)-oneESI-MSm/z 185.05 [M+H]+ mdpi.com
9H-Pyrido[3,4-b]indol-1(2H)-oneIR (KBr)3261, 3112, 2966, 2840, 1645, 1446, 738 cm-1 mdpi.com
3-Phenyl-9-(phenylsulfonyl)-9H-pyrido[3,4-b]indole1H-NMR (CDCl3)δ 7.34–7.51 (m, 7H), 7.64–7.69 (t, 1H), 7.88–7.91 (m, 2H), 8.03–8.10 (m, 3H), 8.22 (s, 1H), 8.39 (d, 1H), 9.69 (s, 1H) scispace.com
3-Phenyl-9-(phenylsulfonyl)-9H-pyrido[3,4-b]indoleMSm/z 384 [M]+ scispace.com

X-ray Crystallographic Analysis of 9H-Pyrido[2,3-b]indole N-Oxide Derivatives

X-ray crystallography provides the most definitive three-dimensional structural information, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. This technique has been instrumental in confirming the structures of various 9H-pyrido[2,3-b]indole derivatives and their N-oxides. researchgate.net

For instance, the crystal structures of compounds like 2-(pyridin-2-yl)-9H-pyrido[2,3-b]indole have been elucidated, showing the planarity of the fused ring system and the nature of intermolecular interactions, such as N-H···N hydrogen bonds and π-π stacking, which dictate the crystal packing. researchgate.net In the case of 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives, X-ray analysis has confirmed the proposed structures and provided insights into their molecular conformations. mdpi.comresearchgate.net The ORTEP drawings from these studies clearly depict the atomic connectivity and thermal ellipsoids, offering a visual representation of the molecular structure. researchgate.net

The structural data obtained from X-ray crystallography is crucial for understanding structure-activity relationships and for validating the results of computational modeling.

Theoretical and Quantum-Chemical Studies of this compound and its Derivatives

Computational chemistry provides a powerful lens through which to examine the electronic structure, reactivity, and photophysical properties of this compound and its derivatives. These theoretical approaches complement experimental findings and offer predictive insights.

Quantum-chemical calculations, often employing Density Functional Theory (DFT), are used to model the electronic structure of these molecules. researchgate.net Such studies can predict the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the reactivity of different sites within the molecule. For example, the introduction of an N-oxide group significantly alters the electronic properties of the parent α-carboline, enhancing its reactivity towards certain reagents. The calculated molecular electrostatic potential (MEP) maps can identify electron-rich and electron-deficient regions, predicting sites susceptible to electrophilic or nucleophilic attack.

Theoretical calculations are particularly valuable for understanding the photophysical behavior of 9H-pyrido[2,3-b]indole derivatives, many of which are fluorescent. researchgate.netnih.gov Time-dependent DFT (TD-DFT) is a common method used to predict absorption and emission wavelengths, as well as to characterize the nature of electronic transitions. researchgate.net

For certain "push-pull" derivatives of 9H-pyrido[2,3-b]indole, theoretical and experimental studies have revealed a significant positive solvatochromic effect, where the emission wavelength shifts to longer wavelengths in more polar solvents. researchgate.netnih.gov This phenomenon is indicative of a larger dipole moment in the excited state compared to the ground state, which is often associated with intramolecular charge transfer (ICT). researchgate.netnih.gov Theoretical calculations have been used to quantify the change in dipole moment upon excitation (Δμ) and to characterize the charge transfer nature of the excited state. researchgate.netnih.gov Some derivatives have been shown to exhibit a planarized intramolecular charge-transfer (PLICT) state. researchgate.netnih.gov

Table 2: Mentioned Chemical Compounds

Compound NameSynonymCAS Number
This compoundα-Carboline N-Oxide26148-55-0
9H-Pyrido[2,3-b]indoleα-Carboline244-76-8
9H-Pyrido[3,4-b]indol-1(2H)-one--
1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole--
2-(Pyridin-2-yl)-9H-pyrido[2,3-b]indole--
3-Phenyl-9-(phenylsulfonyl)-9H-pyrido[3,4-b]indole--

Mechanistic Insights into Biological Interactions and Activity of 9h Pyrido 2,3 B Indole 1 Oxide and Its Metabolites

Bioactivation Pathways and Metabolite Formation of Pyrido[2,3-b]indole Derivatives

The bioactivation of pyrido[2,3-b]indole derivatives, particularly carcinogenic heterocyclic aromatic amines (HAAs) like 2-amino-9H-pyrido[2,3-b]indole (AαC), is a multi-step process initiated by metabolic enzymes. nih.govnih.govoup.com This process converts the relatively inert parent compound into highly reactive electrophilic intermediates capable of interacting with cellular macromolecules. oup.comnih.gov The primary pathway involves oxidation of the exocyclic amino group, which is a critical step for the compound's genotoxic activity. nih.govnih.gov

The metabolic activation of AαC is predominantly mediated by the cytochrome P450 (P450) system. nih.govnih.gov Specifically, cytochrome P450 1A2 (CYP1A2) is a major isoform involved in the bioactivation of AαC. nih.govresearchgate.netnih.gov This enzyme catalyzes the N-oxidation of the exocyclic amine group to produce the genotoxic metabolite 2-hydroxyamino-9H-pyrido[2,3-b]indole (HONH-AαC). nih.govresearchgate.net Studies using selective inhibitors of CYP1A2, such as furafylline, have shown a significant decrease in the formation of DNA adducts, confirming the crucial role of this enzyme. nih.gov The N-hydroxylation of amines by P450 enzymes is considered an essential step for their mutagenic activation. nih.govnih.gov While CYP1A2 is primary, other P450 isoforms may also contribute to the metabolism of pyrido[2,3-b]indole derivatives, leading to various hydroxylated products. nih.gov The mechanism generally involves the abstraction of a hydrogen atom from the amine followed by a rebound of a hydroxy radical from the iron center of the enzyme. nih.goviaea.org

Following N-hydroxylation, the resulting N-hydroxy-HAA metabolites can undergo further activation by phase II enzymes. nih.govoup.com These enzymes, including N-acetyltransferase (NAT) and sulfotransferase (SULT), convert the N-hydroxy metabolites into unstable esters, such as N-acetoxy or N-sulfonyloxy derivatives. oup.comnih.gov For instance, HONH-AαC can be further activated by SULT to form a highly reactive intermediate. researchgate.netnih.gov These ester metabolites are unstable and undergo heterolytic cleavage, which results in the formation of a highly electrophilic nitrenium ion. nih.govoup.com This reactive nitrenium ion is the ultimate carcinogenic species that can covalently bind to cellular nucleophiles like DNA and proteins. oup.comnih.gov

Table 1: Key Enzymes and Metabolites in the Bioactivation of 2-amino-9H-pyrido[2,3-b]indole (AαC)
Parent CompoundActivating Enzyme(s)Primary MetaboliteSecondary Activating Enzyme(s)Reactive Intermediate
2-amino-9H-pyrido[2,3-b]indole (AαC)Cytochrome P450 1A2 (CYP1A2)2-hydroxyamino-9H-pyrido[2,3-b]indole (HONH-AαC)N-acetyltransferase (NAT), Sulfotransferase (SULT)Nitrenium ion

Molecular Mechanisms of Genotoxicity and DNA Adduct Formation

The genotoxicity of pyrido[2,3-b]indole derivatives stems from the ability of their electrophilic metabolites to form covalent bonds with DNA, creating DNA adducts. nih.govnih.gov The formation of these adducts is considered a critical event in the initiation of chemical carcinogenesis, as they can lead to mutations if not repaired. nih.govtera.org The level of DNA adduct formation often correlates with the mutagenic and carcinogenic potential of the compound. nih.govnih.gov

The electrophilic nitrenium ion generated from AαC bioactivation readily attacks nucleophilic sites on DNA bases. oup.com The primary site of adduction is the C8 position of guanine. nih.govnih.gov This reaction leads to the formation of the major DNA adduct, N-(deoxyguanosin-8-yl)-2-amino-9H-pyrido[2,3-b]indole (dG-C8-AαC). nih.govnih.govnih.gov This specific adduct has been identified in numerous studies, both in vitro in human hepatocytes and in vivo in various tissues of animal models, including the liver, colon, and urinary bladder. nih.govnih.govnih.gov The structure of dG-C8-AαC has been confirmed through techniques like mass spectrometry and NMR spectroscopy. nih.govnih.gov The formation of this adduct is dose-dependent and can persist in tissues for extended periods if not removed by cellular DNA repair mechanisms. nih.govnih.gov

The dG-C8-AαC adduct is a mutagenic lesion that can interfere with normal DNA replication and transcription. nih.gov If the adduct is not repaired before cell division, it can cause DNA polymerases to insert an incorrect base opposite the lesion, leading to a permanent mutation in the DNA sequence. nih.gov The accumulation of such mutations in critical genes, such as oncogenes and tumor suppressor genes, can disrupt cellular growth control and contribute to the development of cancer. nih.gov AαC has been shown to be a liver carcinogen in mice and to induce preneoplastic foci in rat liver. nih.govnih.gov The high levels of dG-C8-AαC adducts formed in tissues like the liver and gastrointestinal tract reinforce the hypothesis that AαC may contribute to the etiology of cancers in these organs. nih.govnih.gov

Table 2: Identified DNA and Protein Adducts of 2-amino-9H-pyrido[2,3-b]indole (AαC) Metabolites
MacromoleculeSpecific Adduct/ModificationSite of Adduction
DNAN-(deoxyguanosin-8-yl)-2-amino-9H-pyrido[2,3-b]indole (dG-C8-AαC)C8 of Guanine
Human Serum AlbuminAαC-Cys(34) (Sulfenamide, Sulfinamide, Sulfonamide)Cysteine-34
AαC AdductTyrosine-140
AαC AdductTyrosine-150

Mechanisms of Protein Adduction and Cellular Oxidative Stress Responses

Beyond reacting with DNA, the electrophilic metabolites of pyrido[2,3-b]indole derivatives can also form adducts with proteins and induce cellular oxidative stress. oup.comnih.gov Many toxic electrophiles react with human serum albumin (HSA), the most abundant protein in blood plasma. nih.gov The study of these protein adducts can serve as a biomarker of exposure to the parent compound. nih.gov

When reactive N-oxidized metabolites of AαC, such as HONH-AαC and 2-nitroso-9H-pyrido[2,3-b]indole (NO-AαC), are reacted with HSA, adducts are formed at specific amino acid residues. nih.gov The primary site of adduction is the Cysteine-34 (Cys-34) residue, where sulfenamide, sulfinamide, and sulfonamide adducts are formed. nih.gov Adducts have also been identified at Tyrosine-140 (Tyr-140) and Tyrosine-150 (Tyr-150). nih.gov

In addition to direct adduction, the metabolism of AαC can generate reactive oxygen species (ROS), leading to oxidative stress. nih.gov HSA can act as an antioxidant, scavenging these ROS. nih.gov This process leads to the oxidation of specific residues on the albumin protein. In human hepatocytes exposed to AαC, there is a significant decrease in the reduced form of Cys-34, accompanied by a substantial increase in its oxidized forms, Cys(34) sulfinic acid (Cys-SO2H) and Cys(34)-sulfonic acid (Cys-SO3H). nih.gov These oxidized forms of albumin, along with the protein adducts, can serve as potential biomarkers for both exposure to AαC and the associated oxidative stress. nih.gov

Reactivity with Serum Albumin and Thiol Oxidation Pathways

There is currently no specific information available in the scientific literature detailing the reactivity of 9H-Pyrido[2,3-b]indole 1-Oxide with serum albumin or its involvement in thiol oxidation pathways.

Interaction with Cellular Proteins and Enzymes

Detailed studies on the interaction of this compound with specific cellular proteins and enzymes are not extensively documented in current research. Patent literature indicates that this compound has been synthesized as an intermediate in the development of ligands for proteins such as Cereblon (CRBN) google.com. CRBN is a component of an E3 ubiquitin ligase complex involved in the degradation of various proteins, playing a role in cellular processes including cell cycle regulation google.com. However, these patents focus on the final, more complex molecules rather than the specific interactions of the this compound intermediate itself.

Investigational Therapeutic Applications and Associated Molecular Mechanisms

While the therapeutic potential of this compound itself is not well-established, its synthesis has been noted in patents for creating inhibitors of Ca2+/calmodulin-dependent protein kinase II (CaMKII) google.comgoogleapis.comgoogleapis.comgoogle.com. CaMKII is implicated in various physiological processes, and its inhibitors are explored for a range of therapeutic applications.

Anticancer Mechanisms: Cell Cycle Arrest (e.g., G2/M arrest), Apoptosis Induction (e.g., via mitochondrial pathways), and Microtubule Depolymerization

There is no direct scientific evidence to confirm that this compound induces G2/M cell cycle arrest, triggers apoptosis through mitochondrial pathways, or causes microtubule depolymerization. Patent documents that mention the synthesis of this compound are in the context of developing broader classes of therapeutic agents that may have such effects, but the specific activity of this compound in these anticancer mechanisms has not been reported google.comgoogle.comgoogleapis.com.

Modulation of Biological Receptors and Signaling Pathways (e.g., 5-hydroxytryptamine receptors, CFTR potentiation)

There is no available research to suggest that this compound directly modulates 5-hydroxytryptamine (serotonin) receptors or acts as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).

Role as Fluorescent Probes: Sensing Mechanisms (e.g., pH sensitivity, DNA binding mode), and Imaging Applications

The parent compound, 9H-pyrido[2,3-b]indole, and its derivatives have been investigated as fluorescent probes. However, there is no specific data on the fluorescent properties, pH sensitivity, DNA binding capabilities, or imaging applications of this compound. The N-oxide functional group could potentially influence the photophysical properties of the molecule, but this has not been experimentally verified in the available literature.

Structure Activity Relationship Sar Studies and Molecular Design for 9h Pyrido 2,3 B Indole 1 Oxide Derivatives

Impact of Substituent Effects on Biological Activity Profiles

The biological activity of α-carboline derivatives is highly sensitive to the nature and position of substituents on the tricyclic core. Modifications at various positions have been shown to modulate the potency and selectivity of these compounds against different biological targets, such as protein kinases and DNA-related enzymes. nih.govacs.org

Research into α-carbolines as inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in certain cancers, has demonstrated the importance of substitutions at the C3 and C6 positions. acs.org A rational drug design program identified the α-carboline scaffold as a promising starting point due to its ability to mimic the adenine (B156593) ring of ATP and bind to the kinase hinge region. acs.org Subsequent optimization revealed that specific substitutions at C3 and C6 were critical for achieving submicromolar potency.

Similarly, studies on the antitumor activity of α-carbolines have highlighted other key positions. For instance, derivatives substituted at the C4 position with a methyl group or at the C6 position with halogen atoms like fluorine or chlorine demonstrated moderate inhibition of Sarcoma 180 growth. nih.gov A series of 3, 6, 8, or 9-substituted α-carbolines have also been investigated for their antitumor properties. nih.gov One notable derivative, YCH337, was found to target both microtubule polymerization and Topoisomerase II (Top II), indicating that substitutions can induce polypharmacological profiles. nih.gov

The table below summarizes the impact of various substituents on the biological activity of the 9H-pyrido[2,3-b]indole scaffold based on published findings.

Position(s) of SubstitutionSubstituent TypeTarget / ActivityKey Findings
C3, C6 Varied (e.g., amines)Anaplastic Lymphoma Kinase (ALK)Essential for submicromolar inhibitory potency; allows for interaction with the kinase hinge region. acs.org
C4 MethylAntitumor (Sarcoma 180)Resulted in moderate tumor growth inhibition. nih.gov
C6 Fluorine, ChlorineAntitumor (Sarcoma 180)Led to moderate tumor growth inhibition. nih.gov
Varied Complex SubstituentMicrotubule Polymerization & Top IIThe derivative YCH337 showed dual inhibitory activity, leading to mitotic arrest. nih.gov

Rational Design Principles for Enhanced Biological Efficacy

The development of potent α-carboline derivatives has been significantly advanced by rational design principles, employing computational methods and a deep understanding of target-ligand interactions. acs.org A primary strategy involves using the α-carboline core as a bioisostere for the adenine moiety of ATP, enabling it to function as a "hinge-binding motif" in various protein kinases. acs.org

A successful application of this principle was the development of novel ALK inhibitors. The design process began with molecular modeling to dock various drug-like compounds into the ALK active site, which identified the α-carboline structure as a promising scaffold. acs.org This was attributed to its predicted lower lipophilicity and the presence of two nitrogen atoms capable of forming additional hydrogen bonds with the protein. acs.org Further structure-driven optimization was guided by the crystal structure of ALK in complex with a lead compound, allowing for the targeted modification of substituents to enhance binding affinity and selectivity. acs.org

Another rational design approach involves creating dual-target inhibitors to achieve synergistic or enhanced therapeutic effects. The α-carboline derivative YCH337 was designed to inhibit both microtubule polymerization and Topoisomerase II. nih.gov Molecular docking studies supported this dual activity, showing that the compound could form hydrogen-bonding interactions with key residues (ALA-250 and ASN-258) at the colchicine-binding site of microtubules. nih.gov This polypharmacological approach represents a sophisticated design principle for developing more effective anticancer agents.

Stereochemical Considerations in Structure-Activity Relationships

For the parent 9H-pyrido[2,3-b]indole scaffold, which is a planar and aromatic system, stereochemistry is not an intrinsic factor. The molecule is achiral and lacks stereocenters. fda.gov Consequently, SAR studies of purely aromatic α-carboline derivatives primarily focus on the electronic and steric effects of substituents rather than their three-dimensional arrangement.

However, stereochemical considerations become critically important under two conditions:

Introduction of Chiral Substituents: If a substituent containing a chiral center is attached to the α-carboline core, the resulting diastereomers can exhibit different biological activities, binding affinities, and metabolic profiles.

Reduction of the Ring System: If the pyridine (B92270) or indole (B1671886) ring system is partially or fully saturated (e.g., forming tetrahydro-α-carboline derivatives), chiral centers are created within the core structure itself.

While specific examples for 9H-pyrido[2,3-b]indole are not prevalent in the reviewed literature, studies on the related, non-aromatic 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (γ-carboline) scaffold highlight the profound impact of stereochemistry. In the development of potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR), in-depth SAR studies led to the discovery that a single enantiomer of a derivative was significantly more active, underscoring the importance of precise stereochemical control for optimal target engagement. acs.orgacs.org This principle is broadly applicable across heterocyclic scaffolds and suggests that for any future non-planar derivatives of 9H-pyrido[2,3-b]indole 1-Oxide, the stereochemistry would be a crucial parameter for optimizing biological efficacy.

Advanced Analytical Methods for Detection and Quantification in Research Contexts

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Assays for Metabolite and Adduct Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds in a mixture. dtu.dk In the context of 9H-Pyrido[2,3-b]indole 1-Oxide research, LC-MS is crucial for analyzing its metabolites and any adducts it may form with biomolecules like DNA. The liquid chromatography component separates the parent compound from its metabolites based on their physicochemical properties, such as polarity. Following separation, mass spectrometry provides detailed structural information.

The process involves ionizing the molecules and then measuring their mass-to-charge ratio (m/z). High-resolution mass spectrometry can provide an accurate mass measurement, which allows for the determination of the elemental formula of a metabolite. nih.gov For instance, in a study of a related compound, 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole, LC-MS analysis of a purified fraction showed a major ion at an m/z of 284.1177, which corresponded to the empirical formula C₁₉H₁₃N₃. nih.gov

Further structural details can be obtained using tandem mass spectrometry (MS/MS). In MS/MS, a specific ion (the parent or precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. dtu.dknih.gov This fragmentation pattern serves as a structural fingerprint, helping to identify the compound and its metabolites. nih.gov This approach is widely applied in metabolomics to identify various indole (B1671886) metabolites in biological samples such as urine. nih.govslu.se The combination of chromatographic retention time, accurate mass, and specific fragmentation patterns allows for the confident identification and quantification of metabolites of this compound in complex biological matrices.

Accelerated Solvent Extraction (ASE) in Research Sample Preparation

Accelerated Solvent Extraction (ASE) is a highly efficient, automated technique for extracting chemical compounds from solid and semi-solid samples. thermofisher.com It is particularly valuable in research contexts for preparing samples prior to analysis by methods like LC-MS. ASE utilizes organic solvents at elevated temperatures and pressures, which significantly enhances the extraction process. thermofisher.comiaea.org The high pressure (around 1500 psi) keeps the solvents in a liquid state above their normal boiling points, while the elevated temperature increases the extraction kinetics. americanlaboratory.com This results in lower solvent viscosity, which improves the diffusion of the analyte from the sample matrix into the solvent, making the extraction faster and more efficient. thermofisher.com

The ASE process is automated and straightforward. A sample, often ground and mixed with a dispersing agent like sand, is loaded into a stainless-steel extraction cell. americanlaboratory.comthermofisher.com The system then automatically fills the cell with the chosen solvent, heats and pressurizes it for a set period (a static cycle), flushes the extract into a collection vial, and purges the cell with nitrogen gas. americanlaboratory.com This technique offers significant advantages over traditional methods like Soxhlet extraction, including drastically reduced extraction times (minutes versus hours) and lower solvent consumption (tens of milliliters versus hundreds). thermofisher.comlcms.cz

Comparison of Accelerated Solvent Extraction (ASE) and Soxhlet Extraction. thermofisher.comlcms.cz
ParameterAccelerated Solvent Extraction (ASE)Soxhlet Extraction
Extraction Time15-30 minutes per sample8-24 hours per sample
Solvent Consumption10-30 mL per sample>150 mL per sample
AutomationFully automatedLabor-intensive, manual
Operating PrincipleElevated temperature and pressureSolvent boiling and condensation cycle

Furthermore, ASE allows for combined extraction and sample cleanup by adding adsorbents like alumina (B75360) or silica (B1680970) gel directly into the extraction cell, which can selectively remove interfering substances such as lipids from the final extract. americanlaboratory.com

Spectrophotometric and Fluorometric Detection Methods in Mechanistic and Interaction Studies

Spectrophotometric (UV-vis absorption) and fluorometric (fluorescence emission) methods are fundamental tools for investigating the photophysical properties of compounds like this compound and studying their interactions with other molecules. nih.govresearchgate.net These techniques are used to characterize the electronic ground and excited states of the molecule. nih.gov

Studies on newly synthesized 9H-pyrido[2,3-b]indole derivatives have utilized these methods to explore their potential as fluorescent probes. nih.govspbu.ru For example, photophysical studies of certain "push-pull" fluorophores based on this core structure revealed a significant positive solvatochromic effect, where the emission wavelength shifts depending on the polarity of the solvent. nih.govspbu.ru This indicates a large change in the dipole moment upon excitation and the formation of a planarized intramolecular charge-transfer (PLICT) state. nih.govspbu.ru

These spectroscopic techniques are also highly effective for studying the binding of these compounds to biological macromolecules. The interaction between a 9H-pyrido[2,3-b]indole probe and calf thymus DNA (ctDNA) was investigated using fluorescence and UV-vis absorption spectroscopy. nih.govresearchgate.netspbu.ru The results confirmed a static quenching mechanism, indicating the formation of a stable, non-fluorescent complex between the probe and the DNA. nih.govspbu.ru This interaction was determined to occur via a groove binding mode within the DNA helix. nih.govresearchgate.netspbu.ru Such studies provide critical insights into the mechanisms of action and potential applications of these compounds in cellular imaging and as molecular probes. nih.gov

Photophysical Characteristics of Selected 9H-Pyrido[2,3-b]indole Derivatives. nih.gov
Compound/ProbeObserved PropertyKey Finding
Push-pull fluorophores 8a, 8bSolvatochromismPositive solvatochromic effect with Stokes shifts up to 270 nm.
Probe 4bpH SensitivityHigh sensitivity to local pH changes with a pKₐ of 5.5.
Probe 4bDNA InteractionBinds to ctDNA via a groove binding mode, confirmed by static quenching.
Probes 4d, 8aAcidochromic Response"Turn-off" fluorescence response upon titration with acid.

Future Directions and Emerging Research Avenues for 9h Pyrido 2,3 B Indole 1 Oxide

Development of Novel Synthetic Methodologies for N-Oxide Architectures with Tailored Reactivity

The future development of derivatives based on 9H-Pyrido[2,3-b]indole 1-Oxide hinges on the innovation of synthetic strategies that are both efficient and versatile. Current research into related heterocyclic systems provides a roadmap for future exploration.

One promising approach is the "1,2,4-triazine" methodology, which has been successfully used to design a series of novel 9H-pyrido[2,3-b]indole-based fluorophores. researchgate.netnih.gov This strategy, involving a domino SNH-reaction–Diels-Alder–retro-Diels-Alder sequence, could be adapted for N-oxide precursors, allowing for the introduction of a wide range of functional groups. researchgate.net Such modifications would enable the fine-tuning of the electronic and steric properties of the final N-oxide products, thereby tailoring their reactivity for specific applications.

Furthermore, the chemistry of N-oxides themselves offers unique synthetic possibilities. For instance, a mild and efficient two-step synthesis has been described for 3-substituted β-carbolinone derivatives starting from the corresponding β-carboline N-oxides, which undergo a rearrangement in acetic anhydride (B1165640). nih.govresearchgate.netmdpi.com Applying similar rearrangement strategies to this compound could lead to the formation of novel tricyclic skeletons that are otherwise difficult to access, significantly expanding the chemical space for drug discovery.

Synthetic Strategy Description Potential Application for this compound
1,2,4-Triazine Methodology A domino reaction sequence used to construct functionalized pyridine (B92270) rings fused to other heterocycles. researchgate.netCreation of novel N-oxide derivatives with tailored photophysical properties for use as fluorescent probes. researchgate.netnih.gov
N-Oxide Rearrangement Treatment of β-carboline N-oxides with acetic anhydride to induce rearrangement and formation of β-carbolinones. nih.govresearchgate.netA potential route to synthesize novel α-carbolinone analogues and other unique heterocyclic systems.

Exploration of Undiscovered Biological Target Mechanisms and Pathways

While the parent α-carboline scaffold is known for a range of biological activities, the specific targets of this compound are largely uncharted territory. Future research should focus on elucidating its mechanism of action and identifying novel molecular targets.

A key area of investigation stems from the metabolism of related compounds. The carcinogenic heterocyclic aromatic amine, 2-Amino-9H-pyrido[2,3-b]indole (AαC), is known to undergo metabolic activation, which can include N-oxidation, leading to the formation of DNA adducts. nih.gov This suggests that this compound could act as a metabolite or a mimic of reactive intermediates, making it a valuable tool for studying mechanisms of genotoxicity and carcinogenesis. The primary adduct formed by activated AαC is with deoxyguanosine, highlighting DNA as a potential target.

Moreover, derivatives of the isomeric 9H-pyrido[3,4-b]indole (β-carboline) have been identified as high-affinity ligands for the Aryl Hydrocarbon Receptor (AhR). researchgate.netnih.gov The AhR pathway is a crucial regulator of immune responses and xenobiotic metabolism. It is plausible that this compound or its derivatives could also modulate this pathway, representing a significant avenue for therapeutic immunomodulation research. researchgate.net Additionally, other pyridine-based heterocyclic systems have shown potent inhibitory action against key signaling proteins like VEGFR-2 and HER-2, which are crucial in cancer progression, suggesting that derivatives of this compound could be explored as kinase inhibitors. mdpi.com

Potential Target Class Example/Rationale Research Direction
DNA The related compound 2-Amino-9H-pyrido[2,3-b]indole forms DNA adducts after metabolic N-oxidation. nih.govInvestigate the ability of this compound to interact with and modify nucleic acids.
Receptor Proteins Isomeric β-carboline derivatives are known activators of the Aryl Hydrocarbon Receptor (AhR). researchgate.netnih.govScreen this compound and its analogues for activity at the AhR and other nuclear receptors.
Kinase Enzymes Pyridopyrimidine scaffolds have shown dual inhibitory action against VEGFR-2 and HER-2. mdpi.comDesign and synthesize derivatives to probe for inhibitory activity against various protein kinases involved in disease.

Advanced Computational Modeling for Predictive Research in Drug Discovery and Toxicology

Computational chemistry offers powerful tools to accelerate the study of this compound. Future research will increasingly rely on advanced modeling to predict the properties and interactions of its derivatives, guiding synthetic efforts and biological testing.

Theoretical calculations, such as Density Functional Theory (DFT), have already been employed to understand the ground and excited states of push-pull fluorophores based on the 9H-pyrido[2,3-b]indole scaffold. researchgate.netnih.gov These methods can be extended to the N-oxide derivatives to predict their photophysical properties, reactivity, and metabolic stability.

For drug discovery, molecular docking simulations can be used to predict the binding affinity of this compound derivatives to potential biological targets like the AhR or the active sites of kinases. This can help prioritize compounds for synthesis and testing. In toxicology, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the potential for DNA adduct formation or other adverse effects based on the chemical structure of different derivatives. This is particularly relevant given the known genotoxicity of the related compound AαC. Such predictive models are crucial for identifying potentially carcinogenic compounds and for designing safer analogues.

Integration of this compound Derivatives in Multidisciplinary Research Platforms (e.g., chemical biology, materials science)

The unique properties of the 9H-pyrido[2,3-b]indole N-oxide core make it an attractive candidate for applications beyond traditional medicinal chemistry, particularly in the fields of chemical biology and materials science.

In chemical biology, the development of fluorescent probes is a significant area of interest. Researchers have successfully designed 9H-pyrido[2,3-b]indole-based fluorophores that exhibit a "turn-off-on" acidochromic response, making them highly sensitive to local pH changes. nih.gov The introduction of an N-oxide group can further modulate the electronic structure, potentially leading to probes with enhanced Stokes shifts, quantum yields, and sensitivity. researchgate.net These molecules could serve as powerful tools for cellular imaging and for studying biological processes in real-time. nih.gov For example, a probe based on this scaffold has been shown to bind to calf thymus DNA via a groove binding mode, demonstrating its potential for visualizing nucleic acids. nih.gov

While less explored, the potential in materials science is also significant. The planar, electron-rich structure of the α-carboline system, when functionalized and modified with an N-oxide, could be incorporated into organic electronic materials. The tunable photophysical properties, such as solvatochromism, observed in some derivatives suggest potential applications in organic light-emitting diodes (OLEDs) or as components in chemical sensors. researchgate.net Future work could focus on synthesizing polymers or molecular glasses incorporating the this compound motif to explore these advanced material applications.

Q & A

Q. What are the primary synthetic methodologies for 9H-Pyrido[2,3-b]indole 1-Oxide and its derivatives?

The synthesis of 9H-Pyrido[2,3-b]indole derivatives often employs palladium-catalyzed amidation and cyclization reactions. For example, 9-hexyl-2-(pyridin-3-yl)-9H-pyrido[2,3-b]indol-4-ol was synthesized via Pd-catalyzed cross-coupling, with regioselectivity controlled by solvent polarity (e.g., DMF enhances selectivity for 2-substituted products) . Solvent choice (e.g., DMF vs. toluene) is critical for modulating reaction pathways and yields. Structural confirmation relies on NMR, IR, and LC-MS data .

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • NMR spectroscopy : Proton and carbon NMR resolve aromatic protons and heterocyclic ring systems (e.g., shifts at δ 7.2–8.5 ppm for indole protons) .
  • Mass spectrometry : High-resolution LC-MS confirms molecular weights (e.g., [M+H]+ peaks at m/z 169.07 for C11H8N2O) .
  • X-ray crystallography : Used to validate fused-ring systems and oxidation states .

Q. What are the basic toxicological profiles of 9H-Pyrido[2,3-b]indole derivatives?

Mutagenicity assays (e.g., Ames test) show that 2-amino-3-ethyl-9H-pyrido[2,3-b]indole is mutagenic in Salmonella typhimurium at 150 µg/plate, suggesting potential carcinogenicity . Handling requires PPE to avoid inhalation or dermal exposure, as decomposition at high temperatures may release toxic gases .

Advanced Research Questions

Q. How do 9H-Pyrido[2,3-b]indole derivatives induce apoptosis in cancer cells?

Derivatives like 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole (HAC-Y6) activate intrinsic apoptotic pathways by disrupting mitochondrial integrity. This triggers cytochrome c release, caspase-9/3 activation, and PARP cleavage. HAC-Y6 also downregulates anti-apoptotic Bcl-2 and Bcl-xL while upregulating pro-apoptotic Bax, shifting the Bax/Bcl-2 ratio . Annexin V/PI staining confirmed dose- and time-dependent apoptosis (e.g., 19.5% apoptosis in COLO 205 cells at 48 hours with 1 µM HAC-Y6) .

Q. What experimental strategies resolve contradictions in reported mutagenic vs. therapeutic effects?

Discrepancies arise from structural modifications (e.g., 2-amino substituents increase mutagenicity, while acetyl or methoxybenzyl groups enhance therapeutic selectivity). In vitro genotoxicity assays (e.g., Comet assay) paired with in vivo tumor xenograft studies can clarify context-dependent effects. For example, HAC-Y6’s therapeutic window (IC50 ~0.5 µM in cancer cells vs. >10 µM in normal cells) suggests selective cytotoxicity unrelated to direct DNA damage .

Q. How do 9H-Pyrido[2,3-b]indole derivatives interfere with mitotic checkpoints?

HAC-Y6 induces mitotic arrest by stabilizing cyclin B1 and disrupting BubR1 kinetochore localization, leading to prolonged metaphase and mitotic catastrophe. Immunoblotting reveals cyclin B1 accumulation (2.5-fold increase at 24 hours) and BubR1 mislocalization, which override the spindle assembly checkpoint .

Methodological Recommendations

  • Synthesis Optimization : Use Pd(OAc)2/XPhos catalysts in DMF for 2-substituted derivatives. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) .
  • Apoptosis Assays : Combine flow cytometry (Annexin V/PI) with immunoblotting for caspase-3 and PARP to confirm mechanisms .
  • Toxicity Mitigation : Conduct Ames tests early in derivative development to flag mutagenic scaffolds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.